The compound is cataloged under the identifier 201847-52-1 in chemical databases, indicating its recognition in scientific literature and commercial availability. It falls under the category of small molecules with potential pharmaceutical applications due to its structural components that interact with biological systems.
The synthesis of (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate typically involves several steps that integrate the valine backbone with the chromenone structure.
The molecular formula of (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate is , with a molecular weight of approximately 388.34 g/mol.
Molecular modeling software can be utilized to visualize the three-dimensional structure, revealing spatial arrangements that are critical for understanding interactions with biological macromolecules.
(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate can participate in several chemical reactions:
Each reaction pathway can be influenced by factors such as solvent choice, temperature, and pH levels.
The mechanism of action for (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate primarily involves its interaction with plasminogen activators in the fibrinolysis pathway:
This action highlights its potential therapeutic applications in managing clotting disorders.
The physical properties of (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate include:
Chemical properties include reactivity towards nucleophiles due to the presence of reactive functional groups.
(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate has several notable applications:
Chromen-2-one (coumarin) derivatives constitute a prominent class of oxygen-containing heterocycles with a benzopyran-2-one core. This scaffold serves as a versatile pharmacophore due to its capacity for diverse substitutions that modulate biological activity. The 4-methyl and 7-amino-linked substituents in the target compound represent optimized structural features for enhanced target engagement:
Table 1: Bioactive Chromen-2-one Derivatives and Their Structural Motifs
Compound | Substitution Pattern | Biological Activity | Mechanism |
---|---|---|---|
Umbelliferone | 7-hydroxy | Antioxidant, Choleretic | ROS scavenging |
Calanolide A | 10,11-dihydro-12-hydroxy | Anti-HIV | Reverse transcriptase inhibition |
Imperatorin | 8-furanosyl | Anti-inflammatory | COX-2/iNOS suppression |
Target Compound | 4-methyl, 7-butanamide | Antimicrobial (predicted) | Target-specific hydrogen bonding |
The structural plasticity of chromen-2-one allows integration with amino acid moieties, creating hybrid molecules with dual pharmacological profiles. The 7-amide linkage in the target compound enables conformational rigidity that enhances selectivity for proteolytic targets [9].
Trifluoroacetate (TFA⁻) serves as a stabilizing counterion for basic nitrogen-containing compounds, particularly during purification and storage. Its role extends beyond charge neutralization to influencing physicochemical behavior:
Table 2: Functional Attributes of Trifluoroacetate in Pharmaceutical Salts
Property | Effect of Trifluoroacetate | Analytical Method |
---|---|---|
Purity Assessment | Enables stoichiometric quantification of cationic APIs | ¹⁹F NMR, Capillary Electrophoresis |
Solubility | Enhances polar solvent solubility vs. inorganic counterions | Phase-solubility analysis |
Stability | Reduces hygroscopicity in solid state; volatile in solution | Thermogravimetric analysis |
Toxicity Profile | Species-specific hepatotoxicity (rodents); low risk in humans | In vitro cytotoxicity assays |
The (S)-configuration at the α-carbon of the 2-amino-3-methylbutanamide moiety is critical for biomolecular recognition. Stereochemistry dictates three-dimensional interactions with chiral biological environments:
The preservation of stereochemical integrity during synthesis is essential, as racemization diminishes bioactivity. Asymmetric synthesis or chiral resolution ensures enantiopure production, validated via chiral HPLC or optical rotation measurements [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7